1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine is a complex organic compound notable for its potential applications in medicinal chemistry, particularly as an acetylcholinesterase inhibitor. This compound is classified under the category of benzylalkylpiperidines, which are heterocyclic compounds containing a piperidine ring conjugated to a benzyl group. The compound's chemical formula is with a molecular weight of approximately 453.57 g/mol. Its CAS number is 120013-75-4, and it is primarily sourced from chemical suppliers specializing in research chemicals and pharmaceutical intermediates .
The synthesis of 1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine typically involves several steps:
The molecular structure of 1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine can be represented using various chemical notation systems:
COc1cc2C(=O)C(=CC3CCN(Cc4ccccc4)CC3)Cc2cc1OCc5ccccc5
InChI=1S/C30H31NO3/c1-33-28-19-27-25(18-29(28)34-21-24-10-6-3-7-11-24)17-26(30(27)32)16-22-12-14-31(15-13-22)20-23-8-4-2-5-9-23/h2-11,16,18-19,22H,12-15,17,20-21H2,1H3
The structure features multiple functional groups including methoxy and benzyloxy substituents which contribute to its biological activity .
The compound exhibits various chemical reactivity patterns typical for piperidine derivatives:
The mechanism of action for 1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine primarily revolves around its role as an acetylcholinesterase inhibitor:
This mechanism is particularly relevant in neurodegenerative conditions such as Alzheimer's disease where cholinergic signaling is disrupted .
The physical and chemical properties of 1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 453.57 g/mol |
Appearance | Neat liquid |
Storage Temperature | +4°C |
Shipping Temperature | Room Temperature |
Solubility | Soluble in organic solvents |
These properties are crucial for determining the compound's stability, storage conditions, and potential applications in pharmaceuticals .
The primary applications of 1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine lie in medicinal chemistry:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0